Crystal‑Packing Divergence: Helical Chains vs. Dimers
Diethyl [hydroxy(phenyl)methyl]phosphonate crystallizes in chiral helical chains along the b‑axis, stabilized by O—H⋯O hydrogen bonds between the hydroxy group and the phosphonate oxygen [REFS‑1]. In contrast, the dimethyl analog crystallizes as dimeric hydrogen‑bond bridges [REFS‑2]. This packing‑motif divergence arises from subtle differences in ester‑group sterics and directly influences macroscopic properties such as solubility, crystal habit, and mechanical stability.
| Evidence Dimension | Crystal packing motif |
|---|---|
| Target Compound Data | Chiral helical chains along b axis (O—H⋯O hydrogen bonds) |
| Comparator Or Baseline | Dimethyl [(hydroxy)(phenyl)methyl]phosphonate forms dimeric hydrogen‑bond bridges |
| Quantified Difference | Chain (target) vs. dimer (comparator) packing |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature |
Why This Matters
Chain vs. dimer packing alters crystallinity and dissolution behavior, critical for reproducible solid‑state handling and formulation development.
- [1] An L, Gong G, Liu X, Xia M, Zhou J. Diethyl [hydroxy(phenyl)methyl]phosphonate. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 7):o1320. DOI: 10.1107/S1600536808018385. View Source
- [2] Rádai Z, et al. The typical crystal structures of a few representative α-aryl-α-hydroxyphosphonates. Acta Crystallogr C Struct Chem. 2019;75(Pt 3):283-293. DOI: 10.1107/S2053229619001839. View Source
